Nijmegen-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nijmegen-1 is a synthetic peptide that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling pathways. Nijmegen-1 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.

Wissenschaftliche Forschungsanwendungen

Induced Resistance

The application of “Nijmegen-1” resulted in reduced susceptibility of tobacco and grapevine plantlets to Botrytis cinerea infection . This suggests that “Nijmegen-1” can induce a state of protection in plants against this pathogen.

Plant Growth and Microbe Interactions

Apart from inducing plant defense, “Nijmegen-1” may also aid in plant growth and interactions with beneficial microbes . This indicates its potential role in enhancing overall plant health and productivity.

Anti-Oxidant Protective Response

The mode of action of “Nijmegen-1” appears to function by priming redox-associated compounds to produce an anti-oxidant protective response, limiting the infection .

Morphological and Physiological Changes in B. cinerea Exposure of B. cinerea to “Nijmegen-1” resulted in increased hyphal branching, thereby reducing virulence . This suggests that “Nijmegen-1” not only protects plants but also alters the growth and stress response profiles of the pathogen.

Wirkmechanismus

Target of Action

Nijmegen-1 is a synthetic strigolactone . Strigolactones are plant hormones that play a crucial role in regulating plant development and interactions with other organisms . The primary targets of Nijmegen-1 are plants, specifically tobacco and grapevine plantlets . It has been evaluated as a potential priming agent for induced resistance against Botrytis cinerea, a necrotrophic fungus that affects many plant species .

Mode of Action

Nijmegen-1 interacts with its targets by priming redox-associated compounds to produce an antioxidant protective response . This response limits the infection of Botrytis cinerea . Exposure of B. cinerea to Nijmegen-1 results in increased hyphal branching .

Biochemical Pathways

The biochemical pathways affected by Nijmegen-1 involve the redox-associated compounds of the plant cells . These compounds are primed to produce an antioxidant protective response, which helps limit the infection of B. cinerea . This suggests that Nijmegen-1 may alter the reactive oxygen species (ROS) homeostasis of B. cinerea, resulting in both morphological and physiological changes .

Pharmacokinetics

It’s known that nijmegen-1 is applied to plants through soil drench treatment .

Result of Action

The application of Nijmegen-1 results in reduced susceptibility of tobacco and grapevine plantlets to Botrytis cinerea infection . It induces resistance in greenhouse-grown tobacco plants and restricts lesion development . In addition, it causes increased hyphal branching in B. cinerea, affecting colony diameter and radial growth .

Eigenschaften

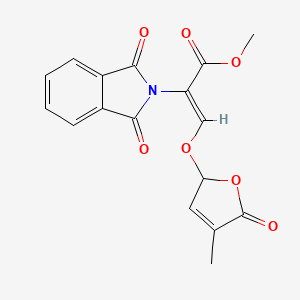

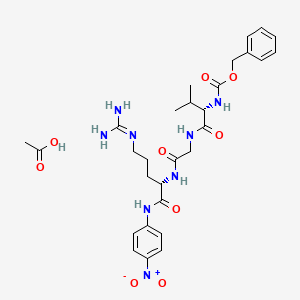

IUPAC Name |

methyl (Z)-2-(1,3-dioxoisoindol-2-yl)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO7/c1-9-7-13(25-16(9)21)24-8-12(17(22)23-2)18-14(19)10-5-3-4-6-11(10)15(18)20/h3-8,13H,1-2H3/b12-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVNIMAEIBGUEL-WQLSENKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(OC1=O)O/C=C(/C(=O)OC)\N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nijmegen-1 | |

Q & A

ANone: The provided research focuses solely on the application of Nijmegen-1 as a strigolactone analogue for parasitic weed control. There is no mention of any catalytic properties or applications of this compound in the provided abstracts.

A: While the abstracts don't detail specific computational studies on Nijmegen-1, research on strigolactones and their analogues often involves molecular modeling and structure-activity relationship (SAR) studies to understand their interactions with potential targets and design more effective compounds [, ].

A: The development of a new Emulsifiable Concentrate (EC) formulation for Nijmegen-1 has been shown to improve its stability and biological activity compared to previously used formulations. This new EC formulation exhibits better stability under laboratory conditions and higher efficacy in reducing Striga emergence in greenhouse and field trials [].

A: The provided research primarily focuses on the application of Nijmegen-1 as a soil treatment to induce suicidal germination of parasitic weeds. As such, the studies do not delve into the pharmacokinetics or pharmacodynamics of the compound in traditional terms (ADME, bioavailability, etc.). The focus is primarily on its efficacy in reducing parasitic weed infestation [, , , ].

A: Nijmegen-1 has demonstrated promising efficacy in both laboratory and field settings. In laboratory assays, it effectively induced germination of Striga and Orobanche seeds [, , , ]. Field trials, particularly with the EC formulation, have shown significant reductions in Striga emergence in cereal crops like maize, sorghum, and millet [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)

![[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide](/img/structure/B561549.png)